molecular formula C27H35N3O8 B1205521 butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 85984-40-3

butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No.: B1205521
CAS No.: 85984-40-3
M. Wt: 529.6 g/mol
InChI Key: WWNGRHSPCGEYCJ-UHFFFAOYSA-N
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Description

butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound It is characterized by the presence of multiple functional groups, including a benzimidazole ring, a piperidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of butanedioic acid with the benzimidazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. For instance, the use of ionic organic solids as catalysts has been reported to facilitate the Michael addition of N-heterocycles to chalcones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a drug candidate for various therapeutic areas.

    Industry: It might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved might include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples are:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzimidazole and a piperidine ring in the same molecule is relatively rare and might offer unique interactions with biological targets.

Properties

CAS No.

85984-40-3

Molecular Formula

C27H35N3O8

Molecular Weight

529.6 g/mol

IUPAC Name

butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C23H29N3O4.C4H6O4/c1-15(22(27)16-8-9-20(29-2)21(14-16)30-3)25-12-10-17(11-13-25)26-19-7-5-4-6-18(19)24-23(26)28;5-3(6)1-2-4(7)8/h4-9,14-15,17,22,27H,10-13H2,1-3H3,(H,24,28);1-2H2,(H,5,6)(H,7,8)

InChI Key

WWNGRHSPCGEYCJ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O

Related CAS

74178-99-7 (Parent)

Synonyms

1-(1-(2-hydroxy-2-(3,4-dimethoxyphenyl)-1-methylethyl)-4-piperidyl)-2-benzimidazolinone succinate
KF 4307
KF-4307

Origin of Product

United States

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